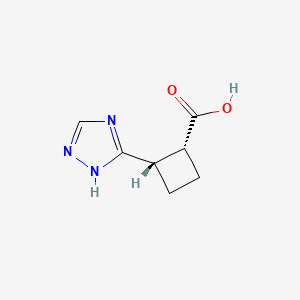![molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2](/img/structure/B2779241.png)
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a chemical compound with the molecular formula C15H22N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may interact with metal ions, influencing their cellular distribution and activity .
類似化合物との比較
Similar Compounds
2-Dimethylamino-2-methylpropanol: A propanol amine derivative with similar structural features.
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products .
Uniqueness
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUJCRASAIBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![1,3,9-trimethyl-8-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779161.png)



![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)
![6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2779170.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)




